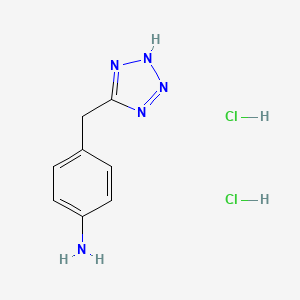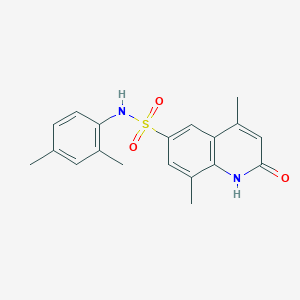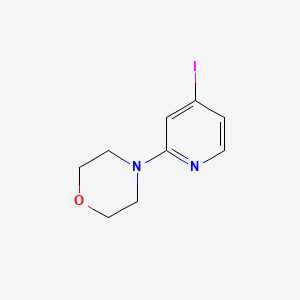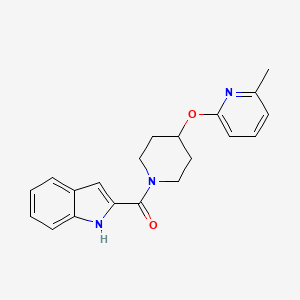
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H25BrN4O4 and its molecular weight is 525.403. The purity is usually 95%.
BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research efforts have been dedicated to synthesizing novel compounds with potential antimicrobial properties. For instance, Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives and assessing their antimicrobial efficacy. Their work highlights the chemical synthesis pathways and the antimicrobial screening of these compounds, showing promising activities against various microorganisms (Bektaş et al., 2007).
Potential Bronchodilator Applications
Another facet of research delves into the synthesis of 4-methyloxazol-5-yl derivatives as key building blocks for developing bronchodilators. Ray and Ghosh (1999) explored the conversion of 4-methyloxazole-5-carboxylic acid into various intermediates, aiming to create an improved bronchodilator compound. Their study underscores the intricate chemical synthesis steps and the potential therapeutic applications of these compounds (Ray & Ghosh, 1999).
Chemical Structure and Characterization
The structural characterization of novel compounds is crucial for understanding their potential applications. Horton et al. (1997) provided detailed insights into the chemical structure of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate. Their work involves X-ray crystallography to elucidate the molecular structure and assess intermolecular interactions, which are vital for further applications in material science and pharmacology (Horton et al., 1997).
Antagonistic and Sensing Applications
Further investigations into 1,2,3-triazole derivatives have explored their utility as angiotensin II antagonists and luminescent sensors for metal ions and nitroaromatic compounds. These studies contribute to the development of new pharmaceutical agents and materials for sensing applications. For example, research by Ashton et al. (1993) on nonpeptide angiotensin II antagonists derived from triazoles highlights the synthesis and evaluation of these compounds for potential therapeutic use (Ashton et al., 1993).
Propriétés
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O4/c1-14(2)33-20-9-6-18(7-10-20)24-27-22(17(5)34-24)13-32-25(31)23-16(4)30(29-28-23)19-8-11-21(26)15(3)12-19/h6-12,14H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQXWJZOOCRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)
![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)
![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)


![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)